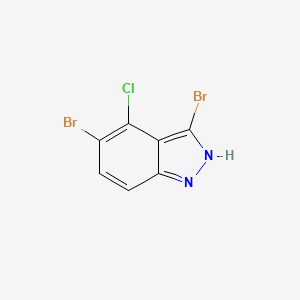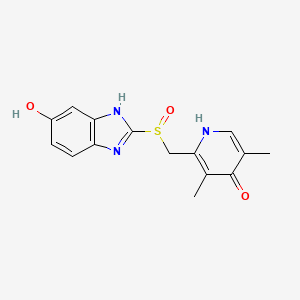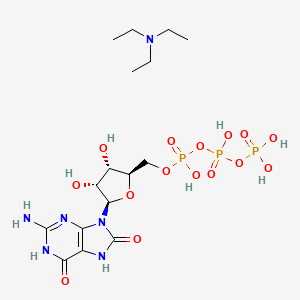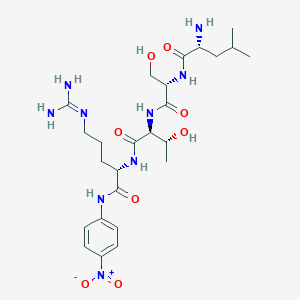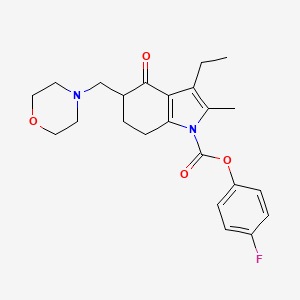
4-Fluorophenyl Carbamic Acid Molindone Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isorosmanol is a naturally occurring abietane-type diterpene isolated from rosemary (Rosmarinus officinalis). It is known for its potent antioxidant properties and has been studied for its neuroprotective and neurotrophic effects. The compound has shown promise in protecting cells against beta-amyloid-induced toxicity, which is a significant factor in the development of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorosmanol can be synthesized through the oxidation of carnosic acid, another diterpene found in rosemary. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield isorosmanol .
Industrial Production Methods: Industrial production of isorosmanol typically involves the extraction of rosemary leaves followed by purification processes. The leaves are subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques to isolate isorosmanol .
Types of Reactions:
Oxidation: Isorosmanol undergoes oxidation reactions to form various derivatives, including orthoquinones.
Reduction: It can be reduced to form less oxidized diterpenes.
Substitution: Isorosmanol can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Major Products:
Oxidation Products: Orthoquinones and other oxidized derivatives.
Reduction Products: Less oxidized diterpenes.
Scientific Research Applications
Isorosmanol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease and other cognitive disorders.
Industry: Utilized as a natural antioxidant in food preservation and cosmetics
Mechanism of Action
Isorosmanol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents lipid peroxidation, thereby protecting cells from oxidative stress. The compound also promotes the redistribution of filamentous actin and increases the expression of neurofilaments, contributing to its neurotrophic effects .
Comparison with Similar Compounds
Carnosic Acid: Another diterpene from rosemary with strong antioxidant properties.
Carnosol: An oxidized derivative of carnosic acid with similar antioxidant activities.
Rosmanol: A structural isomer of isorosmanol with comparable antioxidant effects
Uniqueness: Isorosmanol is unique due to its specific neuroprotective and neurotrophic effects, which are not as pronounced in its similar compounds. Its ability to protect against beta-amyloid-induced toxicity and promote neurite outgrowth sets it apart from other diterpenes .
Properties
Molecular Formula |
C23H27FN2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(4-fluorophenyl) 3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-4-oxo-6,7-dihydro-5H-indole-1-carboxylate |
InChI |
InChI=1S/C23H27FN2O4/c1-3-19-15(2)26(23(28)30-18-7-5-17(24)6-8-18)20-9-4-16(22(27)21(19)20)14-25-10-12-29-13-11-25/h5-8,16H,3-4,9-14H2,1-2H3 |
InChI Key |
FXBLFTNHOQAOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=C1C(=O)C(CC2)CN3CCOCC3)C(=O)OC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



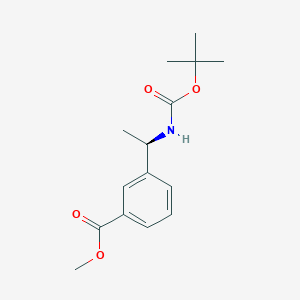
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
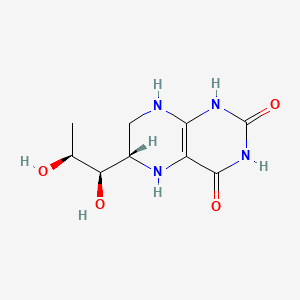
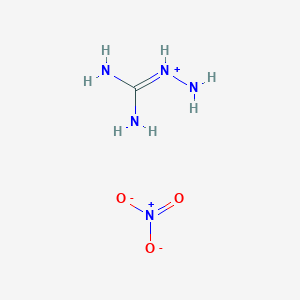
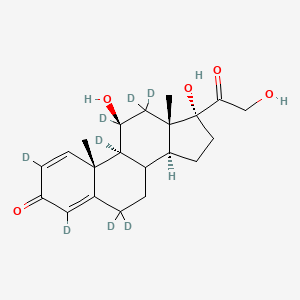
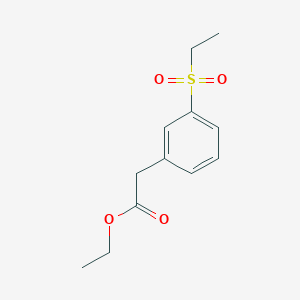

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
